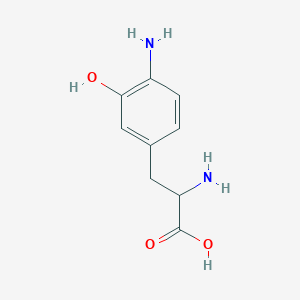
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported, such as racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei, which were synthesized with yields ranging from 48-94% using a reduction process involving zinc dust and formic acid in the presence of iron dust . Additionally, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity, indicating a method for the preparation of compounds with a similar backbone . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares some structural features with the compound of interest, was achieved through a diastereoselective cyanohydrin formation .
Molecular Structure Analysis
While the papers do not directly analyze the molecular structure of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, they do provide insights into the structural aspects of similar compounds. For instance, the X-ray crystallography, spectroscopic methods, and quantum chemical calculations were used to characterize a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealing intramolecular and intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For example, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone and the susceptibility of the product to auto-oxidation . These reactions provide a context for understanding the reactivity of compounds with similar structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and evaluation of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides for uterine relaxant activity suggest that the hydroxyphenyl group may play a role in the biological activity of these compounds . Additionally, the synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid for the development of aminopeptidase inhibitors indicates that the stereochemistry and the presence of hydroxyphenyl groups are important for the activity of these molecules .
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Modification and Material Science
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, forming amine-treated polymers. These modified polymers show increased swelling properties, enhanced thermal stability, and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Phloretic Acid as an Alternative for Polybenzoxazine The compound is explored as an alternative to phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazine, a type of thermoset polymer. Using phloretic acid enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation. This provides a sustainable method to enhance the properties of aliphatic –OH bearing molecules or macromolecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Applications in Antimicrobial and Antifungal Activities
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Derivatives of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, specifically 3-[(2-Hydroxyphenyl)amino]butanoic acids, have been synthesized and shown to exhibit good antimicrobial activity against various bacterial strains like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antioxidant, Anti-Inflammatory, and Antiulcer Activities A series of novel compounds involving 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These compounds have shown significant results, comparable to standard drugs, in terms of their efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Eigenschaften
IUPAC Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWPXBNFKWLGJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

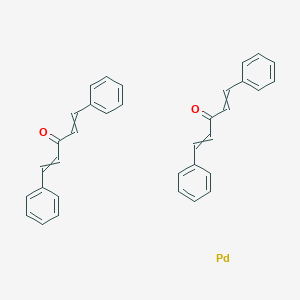

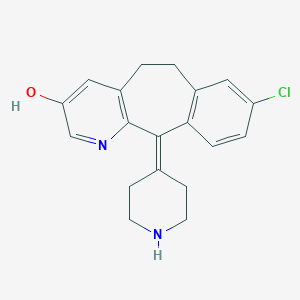
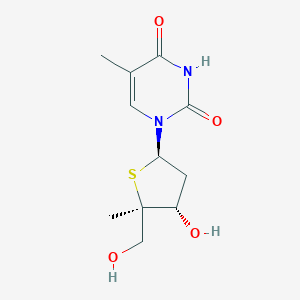
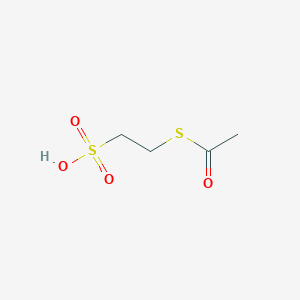
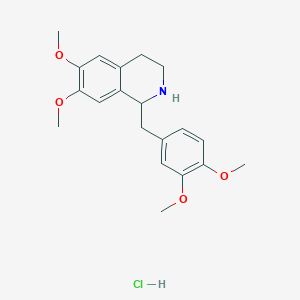
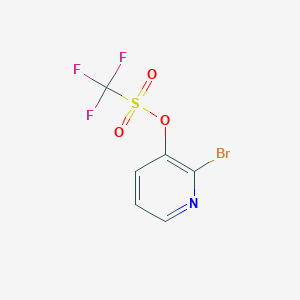
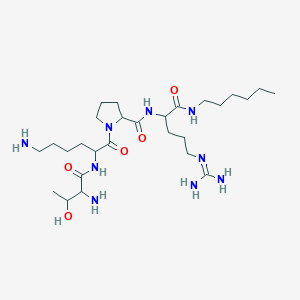
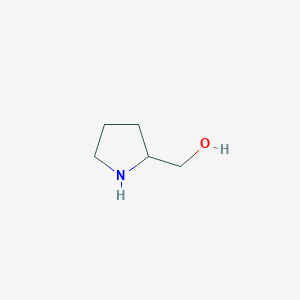
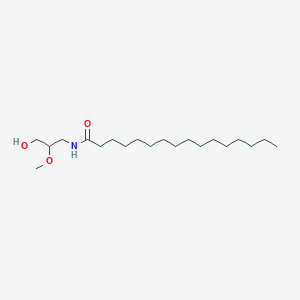
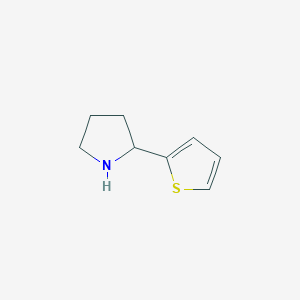
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
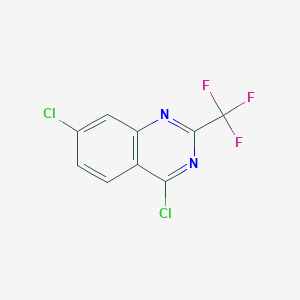
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)